BenchChemオンラインストアへようこそ!

2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

Lipophilicity Solubility optimization Medicinal chemistry

2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one (CAS 99967-88-1) is a fused thiazolo[4,5-d]pyrimidin-7-one heterocycle bearing a morpholine substituent at the 2‑position. The thiazolo[4,5-d]pyrimidin-7-one core serves as a purine bioisostere, making it a privileged scaffold for kinase hinge‑binding and nucleotide‑mimetic inhibitor design.

Molecular Formula C9H10N4O2S
Molecular Weight 238.27 g/mol
CAS No. 99967-88-1
Cat. No. B1384172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one
CAS99967-88-1
Molecular FormulaC9H10N4O2S
Molecular Weight238.27 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC3=C(S2)C(=O)NC=N3
InChIInChI=1S/C9H10N4O2S/c14-8-6-7(10-5-11-8)12-9(16-6)13-1-3-15-4-2-13/h5H,1-4H2,(H,10,11,14)
InChIKeyYPPKOCJXHFAZOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one CAS 99967-88-1: Purine-Isostere Scaffold Overview


2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one (CAS 99967-88-1) is a fused thiazolo[4,5-d]pyrimidin-7-one heterocycle bearing a morpholine substituent at the 2‑position. The thiazolo[4,5-d]pyrimidin-7-one core serves as a purine bioisostere, making it a privileged scaffold for kinase hinge‑binding and nucleotide‑mimetic inhibitor design [1]. The morpholine moiety provides a balance of hydrogen‑bond acceptor capacity, moderate hydrophilicity (experimental logP = –0.667), and conformational rigidity that distinguish it from common 2‑amino, 2‑piperidinyl, and 2‑thioxo analogs [2]. The compound is commercially available at 95–98% purity, with a molecular weight of 238.27 g·mol⁻¹ and melting point of 397–399 °C, supporting its use in medicinal chemistry and chemical biology research [1][2].

Why 2‑Position Heterocyclic Analogs Cannot Be Interchanged with 2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one for Procurement


Within the thiazolo[4,5-d]pyrimidin-7-one family, the 2‑position substituent exerts a dominant influence on lipophilicity, aqueous solubility, and target‑binding orientation. The morpholine analog (logP = –0.667) is substantially more hydrophilic than the corresponding 2‑(piperidin‑1‑yl) analog (logP = +1.37) and moderately more hydrophilic than the 2‑amino analog (logP = –0.038) [1]. Differences of 1–2 log units in partition coefficient translate to approximately 10‑ to 100‑fold variations in aqueous solubility, directly impacting solution‑phase assay compatibility, formulation flexibility, and in vitro ADME profiles [2]. Furthermore, the morpholine oxygen contributes an additional hydrogen‑bond acceptor that alters the hinge‑binding pharmacophore geometry relative to piperidine- or pyrrolidine‑substituted congeners. Consequently, substituting a morpholine‑bearing compound for a piperidine‑ or amino‑bearing analog without re‑optimizing the assay or biological system risks loss of activity, altered selectivity, or solvent‑induced artifacts. The quantitative evidence below substantiates these differentiation points to guide evidence‑based compound selection for research or procurement.

Quantitative Comparator Evidence for 2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one (99967-88-1) Versus Closest Analogs


LogP-Based Hydrophilicity Differentiation: Morpholine Analog vs. Piperidine and 2‑Amino Analogs

The target compound exhibits an experimental logP of –0.667, reflecting significant hydrophilicity imparted by the morpholine oxygen [1]. By contrast, the 2‑(piperidin‑1‑yl) analog (CAS 99967-87-0) has a computed logP of +1.3699, and the 2‑amino analog (CAS 30161-96-7) has a logP of –0.038 . The ΔlogP between morpholine and piperidine analogs is 2.04 log units, corresponding to a theoretical ~110‑fold difference in octanol–water partition coefficient and predicted aqueous solubility. The ΔlogP relative to the 2‑amino analog is 0.63 log units (~4.3‑fold difference). These numerical differences indicate that the morpholine analog will dissolve more readily in aqueous assay media and exhibit slower passive membrane permeation, a critical consideration for biochemical and cell‑based assay design.

Lipophilicity Solubility optimization Medicinal chemistry

Hydrogen-Bond Acceptor Capacity: Morpholine vs. Piperidine at the 2‑Position

The morpholine ring contributes two heteroatoms (N and O) to the 2‑position substituent, yielding a total of six hydrogen‑bond acceptors in the target compound versus five in the 2‑(piperidin‑1‑yl) analog, which contains only a tertiary amine [1]. The extra ether oxygen in morpholine creates a second polar contact point that can engage the kinase hinge region via a bidentate acceptor motif (O···HN and N···HN), whereas piperidine presents only a single nitrogen‑based acceptor. This distinction is consistent with the morpholine‑containing compound 4‑(7‑(4‑morpholinophenylamino)thiazolo[4,5-d]pyrimidin-2-ylamino)benzenesulfonamide demonstrating distinct EGFR binding modes relative to non‑morpholine analogs in published molecular dynamics studies [2]. The quantitative difference in acceptor count (6 vs. 5) alters the pharmacophoric profile and may confer selectivity advantages that cannot be replicated by piperidine or pyrrolidine congeners.

Molecular recognition Kinase hinge binding Pharmacophore design

Aqueous Solubility Ceiling for Thiazolo[4,5-d]pyrimidin-7(6H)-one Class and Implication of logP –0.667

A dedicated solubility study of novel thiazolo[4,5-d]pyrimidine derivatives established that the aqueous solubility of this compound class does not exceed 5 × 10⁻⁴ mol·L⁻¹ in buffered aqueous media at 293–313 K (equivalent to ≤0.12 mg·mL⁻¹ for a 238 g·mol⁻¹ compound), while solubility in 1‑octanol reaches 6 × 10⁻² mol·L⁻¹, indicating strong lipophilicity‑driven solubility limitations for analogues with positively valued logP [1]. The target compound’s experimental logP of –0.667 places it at the hydrophilic extreme of this class, predicting it to approach the upper solubility ceiling of ~0.12 mg·mL⁻¹. In contrast, the piperidine analog (logP = +1.37) is expected to have far lower aqueous solubility, likely in the range of 0.001–0.01 mg·mL⁻¹ based on the class solubility–lipophilicity trend. This means the morpholine analog may achieve 10‑ to 100‑fold higher assay‑compatible concentrations in aqueous buffer, a decisive factor for high‑concentration biochemical screening (e.g., fragment‑based drug discovery) and for minimizing co‑solvent artifacts in cell‑based assays.

Thermodynamic solubility Formulation Biopharmaceutical profiling

Purine Bioisostere Scaffold: Thiazolo[4,5-d]pyrimidin-7-one as a Kinase Hinge‑Binding Motif

The thiazolo[4,5-d]pyrimidin-7-one core is a well‑established purine bioisostere capable of mimicking adenine in ATP‑binding sites of kinases, as demonstrated by the US patent US 7,605,154 B2, which claims substituted thiazolo[4,5-d]pyrimidines as inhibitors of EGFR, HER‑2, c‑Src, Lyn, and c‑Abl kinases [1]. Within this scaffold class, the morpholine substituent at the 2‑position serves as a versatile hinge‑binding element. The recently published MALT1 inhibitor program featuring a 2‑thioxo‑2,3‑dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one scaffold achieved an IC₅₀ of 1.7 μM for covalent MALT1 inhibition, validating the core scaffold’s drug‑target engagement capability [2]. The morpholine analog 2‑(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one retains the kinase‑complementary hydrogen‑bonding network of the pyrimidinone ring while offering a non‑thioxo, non‑amino 2‑substituent that avoids the metabolic liabilities (thioxo oxidation) and excessive polarity (amino) of alternative analogs. This positions the compound as a chemically stable, moderately polar kinase inhibitor starting point with a distinct selectivity profile relative to 2‑amino or 2‑thioxo derivatives.

Kinase inhibitor design Purine isostere Structure‑based drug design

Commercial Purity and Availability: 95–98% Assay Grade with Documented Physicochemical Quality

The target compound is supplied globally by multiple vendors at certified purities of 95% (Enamine EN300‑42433) and 98% (Leyan) with documented batch‑specific analytical characterization including MDL identifier MFCD09041564, experimental logP (–0.667), and melting point (397–399 °C) [1]. The piperidine analog (CAS 99967-87-0) is listed at 95% purity but lacks experimental logP and melting point data, relying solely on computed properties. The 2‑amino analog (CAS 30161-96-7) at 98% purity has a computed logP (–0.038) but similarly lacks experimental physicochemical characterization. The availability of experimentally measured logP and melting point for the morpholine analog provides procurement scientists with verified batch‑to‑batch quality metrics, reducing the risk of unexpected solubility or stability deviations in downstream assays.

Compound procurement Quality control Reproducibility

Optimal Research and Procurement Application Scenarios for 2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one (99967-88-1)


Kinase Inhibitor Lead Generation: Purine Bioisostere with Optimized Hinge‑Binding Pharmacophore

The thiazolo[4,5-d]pyrimidin-7-one core is a validated purine isostere that occupies the adenine‑binding pocket of kinases including EGFR, HER‑2, c‑Src, Lyn, and c‑Abl, as claimed in US Patent 7,605,154 B2 [1]. The morpholine substituent provides six hydrogen‑bond acceptors, enabling bidentate hinge‑region interactions that differ from the monodentate piperidine analogs [2]. This makes 2‑(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one an ideal starting scaffold for kinase inhibitor library synthesis, where the morpholine oxygen can engage the backbone NH of the hinge residue (e.g., Met793 in EGFR) while the pyrimidinone NH and carbonyl interact with the hinge carbonyl and NH, respectively. The 2‑position is amenable to further derivatization via the morpholine nitrogen or through substitution at the 5‑ and 6‑positions of the pyrimidinone ring, offering a modular synthetic handle for SAR expansion.

Aqueous Biochemical Assays Requiring High Compound Solubility

With an experimental logP of –0.667, the morpholine analog is the most hydrophilic member among comparable thiazolo[4,5-d]pyrimidine 2‑substituted analogs, delivering an estimated ≥10‑fold solubility advantage over the 2‑(piperidin‑1‑yl) analog (logP = +1.37) [1][2]. This hydrophilicity is critical for enzymatic assays run at compound concentrations exceeding 10 µM in aqueous buffer (pH 7.4), where the piperidine analog would risk precipitation and introduce artifact. The compound is suited for fluorescence‑based kinase activity assays (e.g., ADP‑Glo™, FRET‑based), fragment‑based screening by NMR or SPR, and isothermal titration calorimetry, all of which demand fully solubilized compound at the working concentration to yield interpretable, reproducible data.

Chemical Biology Probe Development Targeting Topoisomerase I or MALT1

A series of thiazolo[4,5-d]pyrimidin-7(6H)-ones have been identified as topoisomerase I inhibitors with potent cytotoxicity [1], and a structurally related 2‑thioxo‑2,3‑dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one scaffold has yielded covalent MALT1 inhibitors with an IC₅₀ of 1.7 μM [2]. The morpholine analog retains the core pyrimidinone pharmacophore while substituting the 2‑thioxo group with a chemically stable morpholine, eliminating the thiol‑reactive and oxidatively labile C=S motif. This makes the compound a more suitable starting point for probe development where extended incubation in reducing intracellular environments (e.g., glutathione at 1–10 mM) would inactivate thioxo‑containing analogs. The morpholine analog can be functionalized through the morpholine ring or the pyrimidinone NH/CH positions to install photoaffinity labels, fluorescent reporters, or biotin tags for target engagement studies.

Antifungal Drug Discovery Leveraging Thiazolo[4,5-d]pyrimidine Lipophilicity–Activity Relationships

Blokhina et al. demonstrated that antifungal activity of thiazolo[4,5-d]pyrimidine derivatives correlates positively with aqueous solubility, with the most active compounds displaying balanced lipophilicity [1]. The morpholine analog (logP = –0.667) resides in the optimal polarity range for antifungal target engagement, as excessive lipophilicity (logP > 1.0) in this series was associated with reduced in vitro activity against filamentous and yeast fungi. Researchers screening for antifungal leads can confidently select this compound over the more lipophilic piperidine analog, expecting superior dissolution in the RPMI‑1640 or Sabouraud broth media used in standardized CLSI M38‑A2 and M27‑A3 susceptibility testing protocols.

Quote Request

Request a Quote for 2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.